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Compound of Interest

Compound Name: Gestonorone

Cat. No.: B1671453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and

metabolism of Gestonorone, a potent synthetic progestogen. The information presented

herein is intended to support research and development efforts by providing detailed data and

methodologies related to the absorption, distribution, metabolism, and excretion of this

compound.

Pharmacokinetic Profile of Gestonorone Caproate
Gestonorone, primarily used as its caproate ester, is characterized by its long-acting depot

effect when administered intramuscularly.[1] It is a pure progestogen, devoid of androgenic,

estrogenic, or other hormonal activities.[1] The pharmacokinetic parameters of Gestonorone
caproate have been primarily studied in the context of its use in treating benign prostatic

hyperplasia and endometrial cancer.[1][2]

Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Gestonorone caproate

following intramuscular administration.
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Parameter Value Species
Study
Conditions

Reference

Time to

Maximum

Concentration

(Tmax)

3 ± 1 days Human (male)

Single 200 mg

IM injection of

radiolabeled

Gestonorone

caproate

[1]

Maximum

Concentration

(Cmax)

420 ± 160 ng/mL Human (male)

Single 200 mg

IM injection of

radiolabeled

Gestonorone

caproate

[1]

Elimination Half-

life (t½)
7.5 ± 3.1 days Human (male)

Following a

single 200 mg IM

injection

[1]

Route of

Elimination

Feces: 72%

Urine: 28%
Human (male)

Following a

single 200 mg IM

injection

[1]

Duration of

Action

8 to 13 days (25-

50 mg IM) ≥21

days (high

doses)

Human (female)

Clinical biological

effect in the

uterus

[1]

Metabolism of Gestonorone
The biotransformation of Gestonorone is a critical aspect of its pharmacological profile. The

metabolic pathways primarily involve reduction reactions. No free Gestonorone is typically

observed in circulation or urine, indicating extensive metabolism of the parent compound.[1]

Major Metabolic Pathways and Metabolites
The metabolism of Gestonorone caproate is analogous to that of 17α-hydroxyprogesterone,

leading to the formation of corresponding 19-norpregnane metabolites.[1] The primary

metabolic reactions are reductions at the C3, C5, and C20 positions.[1] Due to its caproate
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ester, 5β-reduction of Gestonorone caproate is decreased compared to progesterone, which

may contribute to its enhanced potency.[1]

The major identified metabolites of Gestonorone caproate are:

Isomers of 19-norpregnanetriol[1]

Isomers of 19-norpregnanediol-20-one[1]

Biotransformation of the related compound, Gestonorone acetate, by the fungus

Cunninghamella blakesleeana has been shown to yield 17α-actoxy-10β,11β-dihydroxy-

progesterone, a potential aromatase inhibitor.[3][4][5]

Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible study of

Gestonorone's pharmacokinetics and metabolism. Below are representative methodologies for

key experiments.

Protocol 1: Pharmacokinetic Study of Gestonorone
Caproate in Human Subjects
Objective: To determine the pharmacokinetic profile of Gestonorone caproate in human

subjects following a single intramuscular injection.

Methodology:

Subject Recruitment: A cohort of healthy male volunteers or patients with a relevant

indication (e.g., benign prostatic hyperplasia) is recruited. Informed consent is obtained from

all participants.

Drug Administration: A single dose of Gestonorone caproate (e.g., 200 mg) is administered

via deep intramuscular injection.

Blood Sampling: Venous blood samples (approximately 5 mL) are collected into heparinized

tubes at pre-determined time points: pre-dose (0 hours), and at 1, 2, 4, 8, 24, 48, 72, 96,

120, 144, 168, 240, 336, and 504 hours post-dose.
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Plasma Preparation: Blood samples are centrifuged at 3000 rpm for 10 minutes at 4°C to

separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C

until analysis.

Sample Analysis (LC-MS/MS):

Sample Preparation: A liquid-liquid extraction is performed. To 500 µL of plasma, an

internal standard (e.g., a structurally similar steroid) is added. The sample is then

extracted with 5 mL of a mixture of hexane and ethyl acetate (90:10, v/v). The mixture is

vortexed and centrifuged. The organic layer is transferred to a new tube and evaporated to

dryness under a gentle stream of nitrogen. The residue is reconstituted in 200 µL of the

mobile phase.

Chromatographic Conditions: An HPLC system equipped with a C18 column is used. The

mobile phase consists of a gradient of 0.1% formic acid in water (A) and acetonitrile (B).

The flow rate is maintained at 0.5 mL/min.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an

electrospray ionization (ESI) source operating in positive ion mode is used. Multiple

Reaction Monitoring (MRM) is employed to detect and quantify Gestonorone caproate

and its internal standard.

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-

compartmental methods to determine key pharmacokinetic parameters such as Cmax,

Tmax, AUC, and t½.

Protocol 2: In Vitro Metabolism of Gestonorone
Caproate using Human Liver Microsomes
Objective: To identify the major metabolites of Gestonorone caproate formed by human liver

enzymes.

Methodology:

Incubation Mixture Preparation: A typical incubation mixture (final volume of 1 mL) contains

human liver microsomes (0.5 mg/mL), Gestonorone caproate (10 µM), and an NADPH-
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generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-

phosphate dehydrogenase) in a phosphate buffer (100 mM, pH 7.4).

Incubation: The reaction is initiated by the addition of the NADPH-generating system and

incubated at 37°C for a specified time (e.g., 60 minutes). A control incubation without the

NADPH-generating system is also performed.

Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold

acetonitrile.

Sample Preparation: The mixture is centrifuged to precipitate the proteins. The supernatant

is collected and evaporated to dryness. The residue is reconstituted in the mobile phase for

LC-MS/MS analysis.

Metabolite Identification (LC-HRMS):

Chromatography: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled

with a UHPLC system is used. A C18 column with a gradient elution of water and

acetonitrile (both with 0.1% formic acid) is employed.

Mass Spectrometry: Full scan and data-dependent MS/MS data are acquired in positive

ion mode. Metabolites are identified by comparing their exact mass, retention time, and

fragmentation patterns with those of the parent drug and reference standards (if available).

Data Analysis: Specialized metabolite identification software is used to process the data

and propose biotransformations (e.g., hydroxylation, reduction).

Visualizations
Gestonorone Metabolism Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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